Bis(2-ethylhexyl) hydrogen phosphate
Overview
Description
Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P. It is commonly used as a solvent, extractant, and surfactant in various industrial applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in the extraction and separation of metals.
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) hydrogen phosphate (B2EHP), also known as di(2-ethylhexyl)phosphoric acid, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of B2EHP are metals, specifically uranium salts and rare earth metals . It facilitates the transport of these metals through activated composite membranes .
Mode of Action
B2EHP interacts with its targets (metals) through a process known as solvent extraction . In this process, B2EHP forms complexes with the metal ions, allowing them to be separated from their original environment and transported across a membrane .
Pharmacokinetics
It is soluble in ethanol , which suggests it could be absorbed well in the gastrointestinal tract if ingested.
Result of Action
The primary result of B2EHP’s action is the extraction and transport of metal ions . This can be beneficial in industrial applications where separation of specific metals is desired.
Action Environment
The efficacy and stability of B2EHP can be influenced by various environmental factors. For instance, the efficiency of metal extraction can be affected by the pH of the solution, the presence of other ions, and the temperature . Additionally, the stability of B2EHP may be affected by exposure to light, heat, or certain chemicals. More research is needed to fully understand how these and other environmental factors influence the action of B2EHP.
Biochemical Analysis
Biochemical Properties
It is known that organophosphorus compounds can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Organophosphorus compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organophosphorus compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) hydrogen phosphate is typically synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and a catalyst to a reaction vessel, followed by the gradual addition of 2-ethylhexanol. The mixture is stirred at a controlled temperature, and the generated hydrogen chloride gas is removed. The reaction is then continued at an elevated temperature to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels, efficient stirring mechanisms, and continuous removal of by-products. The final product is purified through washing, filtration, and distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.
Complexation: The formation of stable complexes with metal ions, which is crucial in metal extraction processes.
Common Reagents and Conditions
Esterification: Phosphorus oxychloride and 2-ethylhexanol under controlled temperature and catalyst presence.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Complexation: Metal ions such as uranium, rare earth metals, and iron in the presence of this compound.
Major Products Formed
Esterification: this compound.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Complexation: Metal-bis(2-ethylhexyl) hydrogen phosphate complexes.
Scientific Research Applications
Bis(2-ethylhexyl) hydrogen phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Tributyl phosphate
- Trioctylphosphine oxide
Uniqueness
Bis(2-ethylhexyl) hydrogen phosphate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly effective in the extraction and separation of metals compared to other similar compounds .
Properties
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLCEQVOFDUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O4P | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt) | |
Record name | Bis(2-ethylhexyl) phosphate | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1027134 | |
Record name | Bis(2-ethylhexyl) phosphate | |
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Molecular Weight |
322.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID. | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |
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Record name | Di(ethylhexyl)phosphate | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Boiling Point |
155 °C at 0.015 mm Hg | |
Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Flash Point |
385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c. | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Di(ethylhexyl)phosphate | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Solubility |
Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 | |
Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Density |
0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³ | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Vapor Pressure |
0.00000005 [mmHg], Vapor pressure, Pa at 20 °C: | |
Record name | Di(ethylhexyl)phosphate | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Color/Form |
Viscous liquid, Amber liquid | |
CAS No. |
298-07-7 | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6146 | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | Bis(2-ethylhexyl) hydrogen phosphate | |
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Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHATE | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Melting Point |
less than -76 °F (USCG, 1999), -50 °C | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/6146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D2EHPA acts as a liquid cation exchanger, effectively complexing with metal ions in aqueous solutions and transferring them to an organic phase. The mechanism often involves the exchange of hydrogen ions from D2EHPA with the target metal ions. This property makes D2EHPA valuable for separating and preconcentrating metal ions like platinum [], catecholamines [], indium [], rare-earth elements [], niobium and tantalum [, , , ], iron [], and plutonium and americium [] from various matrices.
ANone: D2EHPA extracts catecholamines (CAs) like dopamine, adrenaline, and noradrenaline from acidic solutions through an ion-exchange mechanism. The CA molecule (RNH2) reacts with D2EHPA (HR′) to form a complex, RNH3R′(HR′)3, which then partitions into the organic phase []. The efficiency of this process depends on factors like pH, D2EHPA concentration, and the specific CA involved.
ANone: Research indicates that D2EHPA, classified as an amphiphilic anion, can significantly inhibit the incorporation of serine into phosphatidylserine in human neuronal cell lines [, ]. This inhibitory effect is attributed to D2EHPA’s potential to hinder the interaction between the membrane-bound enzyme (serine base exchange enzyme) and its substrate, phosphatidylethanolamine, ultimately impacting phosphatidylserine synthesis.
ANone: Bis(2-ethylhexyl) hydrogen phosphate has the molecular formula C16H35O4P and a molecular weight of 322.42 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic characterization, various techniques like Raman spectroscopy [] and X-ray photoelectron spectroscopy (XPS) [] have been employed to study the structure of D2EHPA, its protonation behavior, and its interactions with other compounds like polyaniline.
ANone: Studies highlight that factors like the concentration of D2EHPA used during impregnation [], the type of diluent used [], and the pH of the solution [] significantly influence the performance of D2EHPA-impregnated materials in extraction and separation processes.
ANone: The provided research primarily focuses on D2EHPA's role as an extractant in separation processes. There isn't sufficient evidence to suggest any inherent catalytic properties or applications of D2EHPA based on these studies.
ANone: Quantitative structure-property relationship (QSPR) studies, incorporating molecular modeling and semi-empirical molecular orbital calculations, have been conducted to understand the relationship between the structure of D2EHPA-catecholamine complexes and their extraction behavior in different organic diluents []. These computational approaches provide insights into the molecular-level interactions governing D2EHPA's extraction efficiency.
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